molecular formula C27H22FN5O3 B2380088 N-(3,4-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1112332-32-7

N-(3,4-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2380088
CAS No.: 1112332-32-7
M. Wt: 483.503
InChI Key: FJSBNTATYZIYHH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring, a 3-fluorophenyl group, and a 3,4-dimethylphenyl acetamide moiety. The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling steps, akin to methods described for structurally related acetamides and oxadiazoles .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O3/c1-15-7-9-20(11-16(15)2)30-23(34)14-33-13-22(24(35)21-10-8-17(3)29-26(21)33)27-31-25(32-36-27)18-5-4-6-19(28)12-18/h4-13H,14H2,1-3H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSBNTATYZIYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a multi-ring structure that includes an oxadiazole moiety and a naphthyridine framework. The presence of the fluorine atom and various methyl groups enhances its lipophilicity and potentially its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action :
    • Inhibition of key enzymes involved in cancer cell proliferation.
    • Induction of apoptosis in malignant cells.
    • Disruption of cellular signaling pathways.
  • Case Studies :
    • A study involving oxadiazole derivatives reported that similar compounds exhibited percent growth inhibition (PGI) rates ranging from 51% to 86% against various cancer cell lines such as SNB-19 and OVCAR-8 . The specific activity of this compound remains to be fully elucidated.

Other Biological Activities

In addition to anticancer properties, compounds with similar structural features have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have been pivotal in assessing the biological activity of this compound. For instance:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%
MDA-MB-23156.53%

These findings suggest that the compound could be a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Fluorine Substitution : The presence of fluorine enhances metabolic stability and increases potency against target enzymes.
  • Methyl Groups : Methyl substitutions on the aromatic rings improve lipophilicity and cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules in terms of structural features , synthetic routes , and spectroscopic properties , based on evidence from peer-reviewed studies.

Structural Analogues and Functional Group Variations
Compound Name Key Substituents Core Structure Notable Functional Groups
Target Compound 3,4-dimethylphenyl, 3-fluorophenyl, 1,2,4-oxadiazole, 1,8-naphthyridine 1,8-Naphthyridine Oxadiazole, fluorophenyl, acetamide
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 4-chlorophenyl, naphthalen-1-yloxy, triazole Triazole-acetamide Triazole, chlorophenyl, naphthoxy
3-Chloro-N-phenyl-phthalimide Chlorophenyl, phthalimide Phthalimide Chlorine, cyclic imide
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) 3-nitrophenyl, naphthalen-1-yloxy, triazole Triazole-acetamide Nitrophenyl, triazole, naphthoxy

Key Observations :

  • The 3-fluorophenyl group may enhance lipophilicity and binding affinity compared to chlorophenyl or nitrophenyl substituents in analogues .
  • The 1,8-naphthyridine core is less common in the cited analogues, which predominantly use phthalimide or triazole-acetamide scaffolds .
Spectroscopic Properties

Comparative spectral data highlight functional group distinctions:

Compound IR Peaks (cm⁻¹) NMR Features (δ ppm)
Target Compound ~1670 (C=O), ~1600 (C=C Ar), ~1280 (C–N) Expected: 1,8-naphthyridine protons (δ 7.5–8.5), fluorophenyl (δ ~7.1–7.4)
6m 1678 (C=O), 1606 (C=C Ar), 1287 (C–N) Triazole proton at δ 8.36; naphthoxy protons at δ 7.20–8.12
6c 1676 (C=O), 1601 (C=C Ar), 1295 (C–N) Nitrophenyl protons at δ 8.61; triazole proton at δ 8.40

Insights :

  • The target compound’s IR spectrum aligns with acetamide (C=O) and aromatic (C=C) stretches seen in analogues .
  • Fluorine in the target compound may cause distinct NMR deshielding compared to chlorine or nitro groups in analogues .

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